3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide
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Overview
Description
GSK2220400A is an inhibitor of insulin receptor. It also targets IGF-1R and ALK.
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : The compound has been utilized in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which show potential as antimicrobial agents. This involves various chemical reactions and spectral studies to determine product structures and assess their antibacterial and antifungal activities (Holla et al., 2006).
Development of Bifunctional Pharmacological Compounds : Involvement in the synthesis of pharmacologically relevant bifunctional compounds, particularly those containing chloroquinoline and dihydropyrimidone moieties. This includes detailed regioselective synthesis and X-ray structural analysis of these compounds (Watermeyer et al., 2009).
Radiotracer Development
- Creation of Radiotracers for Imaging GABAA and GABAB Receptors : The chemical is used in developing new radiotracers for imaging GABA receptors with positron emission tomography (PET). This involves radiolabeling of specific quinolines and evaluating their effectiveness in rodent models (Moran et al., 2012).
Medicinal Chemistry
Discovery of Inhibitors for ATM Kinase : Utilized in discovering new series of 3-quinoline carboxamides, acting as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds have been optimized for potent inhibition and suitable properties for oral administration (Degorce et al., 2016).
Synthesis of Antiviral and Antimicrobial Agents : Applied in synthesizing various derivatives that demonstrate significant antiviral and antimicrobial properties. This includes research into compounds with inhibitory activities against different viruses and bacteria, enhancing our understanding of potential therapeutic agents (Abdel-Mohsen, 2005).
Cytotoxic Activity of Carboxamide Derivatives : A key component in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, these compounds have shown potent cytotoxic activities in various cancer cell lines. This offers insights into the development of new cancer treatments (Deady et al., 2003).
properties
Molecular Formula |
C27H31N9O3 |
---|---|
Molecular Weight |
529.61 |
IUPAC Name |
3-[[2-[[1-[2-(dimethylamino)acetyl]-6-methoxy-3,4-dihydro-2H-quinolin-7-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C27H31N9O3/c1-28-26(38)23-18(8-5-10-29-23)31-25-17-9-11-30-24(17)33-27(34-25)32-19-14-20-16(13-21(19)39-4)7-6-12-36(20)22(37)15-35(2)3/h5,8-11,13-14H,6-7,12,15H2,1-4H3,(H,28,38)(H3,30,31,32,33,34) |
InChI Key |
OBMZKUNRGPCSLT-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C=CC=N1)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5CCCN(C5=C4)C(=O)CN(C)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK-2220400A; GSK 2220400A; GSK2220400A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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